molecular formula C25H18N2O5 B2470396 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1171359-67-3

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No. B2470396
CAS RN: 1171359-67-3
M. Wt: 426.428
InChI Key: NVQSCIRWVMMCNV-UHFFFAOYSA-N
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Description

The compound “N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide” is a derivative of substituted cinnamides . Substituted cinnamides have been found to possess a variety of activities such as antioxidant, antimicrobial, antitumor, antitubercular, anti-inflammatory, antifungal, anticonvulsant .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .

Scientific Research Applications

Coordination Polymers

  • "N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide" has been utilized in the synthesis of coordination polymers, which are compounds featuring metal ions coordinated to ligands. These polymers have been investigated for their luminescent and magnetic properties, suggesting potential applications in materials science (He et al., 2020).

Synthesis of Novel Heterocyclic Compounds

  • The compound has been used as a precursor in the synthesis of novel heterocyclic compounds. These include benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, indicating a role in developing new chemical entities with potential therapeutic applications (Abu‐Hashem et al., 2020).

Anti-tubercular Activity

  • Derivatives of this compound have been synthesized and evaluated for their anti-tubercular activity. This suggests its relevance in the search for new treatments against tuberculosis (Dighe et al., 2012).

Antimicrobial Evaluation

  • Some derivatives have been subjected to antimicrobial evaluation, showing potential for use in developing new antimicrobial agents (Talupur et al., 2021).

Molecular Interaction Studies

  • It has been involved in studies examining molecular interactions, particularly with receptors like the CB1 cannabinoid receptor. This indicates its utility in receptor-binding studies and pharmacological research (Shim et al., 2002).

Synthesis of Supramolecular Gelators

  • This compound has been used in the synthesis of N-(thiazol-2-yl) benzamide derivatives, which act as supramolecular gelators. This opens avenues for its use in material sciences, particularly in the development of gels with specific properties (Yadav & Ballabh, 2020).

Crystal Structure Analysis

  • It has been a subject in crystal structure and hirshfeld surface analysis studies, contributing to our understanding of molecular structures and interactions (Kumara et al., 2018).

properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O5/c28-25(24-17-5-1-3-7-19(17)31-20-8-4-2-6-18(20)24)26-13-16-12-22(32-27-16)15-9-10-21-23(11-15)30-14-29-21/h1-12,24H,13-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQSCIRWVMMCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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